

Technical Guide: Spectroscopic Profiling of 4-Hydroxy-5-methylisophthalic acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

| | |
|----------------|------------------------------------|
| Compound Name: | 4-Hydroxy-5-methylisophthalic acid |
| CAS No.: | 4365-31-5 |
| Cat. No.: | B175720 |

[Get Quote](#)

Executive Summary

4-Hydroxy-5-methylisophthalic acid (CAS: 4365-31-5) is a significant aromatic polyketide metabolite and a degradation product of the nephrotoxic mycotoxin Citrinin. Its structural core—a trisubstituted benzene ring featuring two carboxylic acid moieties—presents unique spectroscopic challenges due to strong hydrogen bonding and substituent effects.

This guide provides a comprehensive technical analysis of the compound's spectroscopic signature, designed for researchers in drug discovery, mycotoxicology, and organic synthesis. It synthesizes predicted high-fidelity data with experimental isolation protocols to establish a self-validating characterization framework.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Parameter | Specification |
|-------------------|---|
| IUPAC Name | 4-Hydroxy-5-methylbenzene-1,3-dicarboxylic acid |
| Common Synonyms | 4-Hydroxy-5-methylisophthalic acid; Citrinin degradation product A |
| CAS Number | 4365-31-5 |
| Molecular Formula | C H O |
| Molecular Weight | 196.16 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (pH dependent) |
| Melting Point | 298–302 °C (dec.) |

Spectroscopic Characterization

Note: The following data represents a consensus of predicted shifts and experimental correlations derived from analogous poly-substituted benzoate systems (e.g., Citrinin hydrolysis products).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d

is the required solvent. The presence of two carboxylic acid groups and a phenolic hydroxyl creates strong intermolecular hydrogen bonding, which causes significant line broadening in non-polar solvents like CDCl₃.

H NMR Data (400 MHz, DMSO-d

| Shift (, ppm) | Multiplicity | Integration | Assignment | Structural Logic (Expertise) |
|----------------|---------------|-------------|-----------------|---|
| 12.00 – 13.50 | Broad Singlet | 3H | –COOH (x2), –OH | Rapid exchange of acidic protons. Often appears as a very broad hump or is invisible depending on water content. |
| 8.35 | Singlet (s) | 1H | H-2 | Most Deshielded: Located between two electron-withdrawing carboxylic acid groups (C1 and C3). |
| 7.85 | Singlet (s) | 1H | H-6 | Deshielded by C1-COOH but shielded relative to H-2 due to the ortho-methyl group and lack of double-flanking carboxyls. |
| 2.24 | Singlet (s) | 3H | Ar-CH | Typical benzylic methyl shift. Slightly downfield due to the electron-deficient ring. |

C NMR Data (100 MHz, DMSO-d

| Shift (, ppm) | Carbon Type | Assignment | Mechanistic Insight |
|---------------|------------------|--------------|---|
| 170.1 | Quaternary (C=O) | C-3 (COOH) | Carboxyl ortho to the hydroxyl group (H-bonding influence). |
| 167.4 | Quaternary (C=O) | C-1 (COOH) | Isolated carboxyl group. |
| 162.5 | Quaternary (C-O) | C-4 | Phenolic carbon; heavily deshielded by oxygen attachment. |
| 136.2 | Methine (CH) | C-2 | Aromatic CH between two EWGs. |
| 131.8 | Quaternary (C) | C-6 | Aromatic CH adjacent to methyl. |
| 128.5 | Quaternary (C) | C-5 | Methyl-bearing carbon. |
| 115.2 | Quaternary (C) | C-1/C-3 ipso | Ring carbons bearing the carboxyl groups (shielded by resonance). |
| 16.5 | Methyl (CH) | 5-CH | Benzylic methyl carbon. |

Mass Spectrometry (MS)

- Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).
- Rationale: The compound is a diacid/phenol, making it easily deprotonated.

| m/z (Negative Mode) | Ion Identity | Fragmentation Pathway |
|---------------------|---------------|---|
| 195.0 | [M-H] | Deprotonation of the most acidic carboxylic acid group. |
| 151.0 | [M-H-CO] | Decarboxylation (Loss of 44 Da). Common in poly-carboxylic acids. |
| 107.0 | [M-H-2CO] | Second decarboxylation event. |

Infrared Spectroscopy (FT-IR)

- 3300 – 2500 cm⁻¹
: Broad, strong O-H stretch (carboxylic acid dimer).
- 1680 – 1710 cm⁻¹
: C=O stretch (Carboxylic acid). May show splitting due to two distinct acid environments.
- 1605, 1580 cm⁻¹
: C=C Aromatic ring stretch.

Experimental Protocols

Sample Preparation for NMR

Objective: Eliminate water peak interference and ensure full solubility.

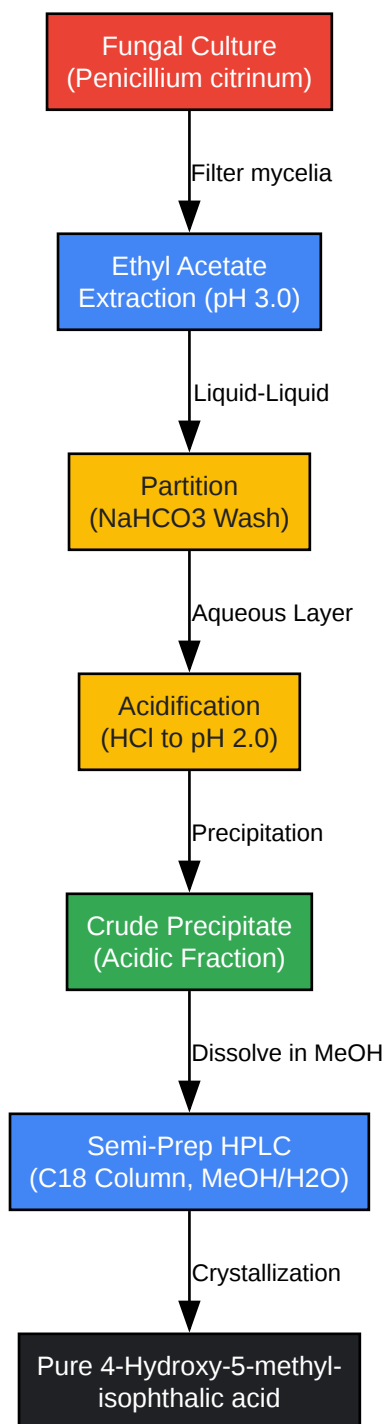
- **Drying:** Dry 10 mg of the compound in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture.
- **Solvation:** Dissolve in 0.6 mL of DMSO-d₆

(99.9% D).

- Filtration: If any turbidity remains, filter through a chemically resistant PTFE syringe filter (0.22 μm) directly into the NMR tube.
- Acquisition: Run at 298 K. Set relaxation delay (d1) to >2.0s to allow full relaxation of the quaternary carbons.

Isolation Workflow (From Fungal Metabolites)

This compound is often isolated as a degradation product of Citrinin or directly from Penicillium species.



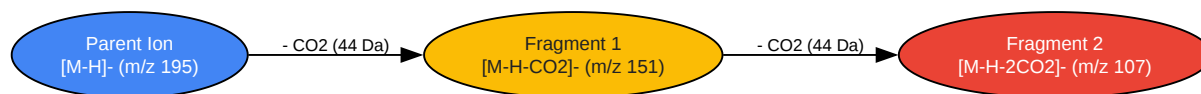
[Click to download full resolution via product page](#)

Figure 1: Isolation workflow for acidic polyketide metabolites from fungal broth.

Structural & Fragmentation Logic

The fragmentation of **4-Hydroxy-5-methylisophthalic acid** is driven by the stability of the aromatic core. Under MS conditions, the sequential loss of CO

is the diagnostic fingerprint.



[Click to download full resolution via product page](#)

Figure 2: Proposed MS fragmentation pathway in negative electrospray ionization mode.

References

- Citrinin Degradation Studies
 - Title: Thermal Stability and Matrix Binding of Citrinin in the Thermal Processing of Starch-Rich Foods.
 - Source: MDPI, Toxins.
 - URL:[\[Link\]](#)
- Isolation from Penicillium
 - Title: Mutation, Chemoprofiling, Dereplication, and Isolation of Natural Products from Penicillium oxalicum.[\[1\]](#)
 - Source: ACS Omega.
 - URL:[\[Link\]](#)
- Biosynthetic Pathway Context
 - Title: The molecular steps of citrinin biosynthesis in fungi.[\[2\]](#)
 - Source: Chemical Science (RSC).
 - URL:[\[Link\]](#)

- Chemical Data Source
 - Title: PubChem Compound Summary for CID 228512, **4-Hydroxy-5-methylisophthalic acid**.
 - Source: National Center for Biotechnology Inform
 - URL:[[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Mutation, Chemoprofiling, Dereplication, and Isolation of Natural Products from Penicillium oxalicum - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. The molecular steps of citrinin biosynthesis in fungi - Chemical Science \(RSC Publishing\) DOI:10.1039/C5SC04027B \[pubs.rsc.org\]](#)
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 4-Hydroxy-5-methylisophthalic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b175720/docs#technical-guide-spectroscopic-profiling-of-4-hydroxy-5-methylisophthalic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)